molecular formula C30H30N6Ni+2 B1233859 hexakis(pyridine)nickel(II)

hexakis(pyridine)nickel(II)

Cat. No.: B1233859
M. Wt: 533.3 g/mol
InChI Key: YMCHEAMBCNIJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexakis(pyridine)nickel(II) is a coordination complex in which a central nickel(II) cation is octahedrally coordinated by six pyridine ligands. This complex is of significant interest in fundamental inorganic and coordination chemistry research, serving as a model compound for studying the geometric and magnetic properties of octahedral nickel(II) centers with nitrogen-donor ligands . Unlike solvation with some oxygen-donor solvents which typically produce green complexes, coordination with nitrogen-donor ligands like pyridine often results in blue or violet-colored complexes, providing a visual indicator of the ligand field strength . Research indicates that in solvents with low permittivity like pyridine, the formation of a pure hexakis-solvated species can be hindered, and complexes such as tetrakis(pyridine)nickel(II) with counterions completing the octahedral coordination are often formed instead . The compound is relevant for investigations into magnetic anisotropy and solvent-metal ion interactions, as studies on related hexakis(pyridine N-oxide)nickel(II) complexes show sensitivity to trigonal distortions and exhibit antiferromagnetic behavior at very low temperatures . Hexakis(pyridine)nickel(II) is a valuable reagent for researchers synthesizing novel metal-organic frameworks (MOFs) and studying catalytic processes, magnetic materials, and supramolecular assembly. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C30H30N6Ni+2

Molecular Weight

533.3 g/mol

IUPAC Name

nickel(2+);pyridine

InChI

InChI=1S/6C5H5N.Ni/c6*1-2-4-6-5-3-1;/h6*1-5H;/q;;;;;;+2

InChI Key

YMCHEAMBCNIJLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Ni+2]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Nickel(II) Complexes

Compound Coordination Number Geometry Ni–N Bond Length (Å) Key Structural Feature Reference
Hexakis(pyridine)nickel(II) 6 Octahedral 2.05–2.15 Homoleptic pyridine coordination
[Ni(2-MeSnic)₂(L)₂(H₂O)₂] 6 Pseudooctahedral 2.3337, 2.7988 Mixed ligand (pyridine/water)
Ni(C₇H₉NO)₂(H₂O)₂ 6 Distorted Octahedral 2.10–2.25 Fluorescent; 2-(2-hydroxyethyl)pyridine ligands
[Ni(N₃)₂(C₆H₆N₂O)₂] 6 Octahedral 2.08–2.12 Azide and pyridinone ligands

Key Observations :

  • Ligand Effects : Bulky or functionalized pyridine derivatives (e.g., 2-(2-hydroxyethyl)pyridine) induce distortions in octahedral geometry, while homoleptic pyridine complexes retain symmetry .
  • Mixed-Ligand Systems : Complexes with ancillary ligands (e.g., water, azide) show elongated Ni–N bonds compared to homoleptic pyridine systems, impacting electronic properties .

Thermal Stability and Decomposition

Table 2: Thermal Decomposition Data

Compound Decomposition Onset (°C) Decomposition Products (Argon) Decomposition Products (Air) Reference
Hexakis(pyridine)nickel(II) ~145 Metallic Ni (800°C) NiO (800°C)
[NiCl₂(pyridin-2-one)₄] ~100 Ni (800°C) NiO (800°C)
[Ni(6-Clnic)₂(4,4′-bpy)] ~180 NiO, CO₂, H₂O

Key Observations :

  • Pyridine-based complexes generally exhibit higher thermal stability than those with pyridinone or chloronicotinate ligands due to stronger Ni–N bonding in pyridine .
  • Decomposition pathways vary with ligand type: Pyridinone complexes decompose at lower temperatures, while chloronicotinate systems form stable oxides .

Magnetic and Electronic Properties

Table 3: Magnetic Moments and Electronic Behavior

Compound Magnetic Moment (µeff, BM) Spin State Notable Feature Reference
Hexakis(pyridine)nickel(II) ~3.2 High-Spin Paramagnetic, d⁸ configuration
[Ni(2-MeSnic)₂(L)₂(H₂O)₂] ~3.0 High-Spin Weak antiferromagnetic coupling
Ni(C₇H₉NO)₂(H₂O)₂ ~3.1 High-Spin Fluorescence due to ligand π-system
[Ni(btc)(bpma)] ~2.8 Low-Spin Ligand-field strength from bpma

Key Observations :

  • High-spin states dominate in pyridine complexes due to weak ligand fields. Lower-spin states emerge with stronger-field ligands like bis(pyridylmethyl)amine (bpma) .
  • Fluorescence in Ni(C₇H₉NO)₂(H₂O)₂₂ arises from ligand-centered transitions, a property absent in homoleptic pyridine systems .

Key Observations :

  • Hexakis(pyridine)nickel(II) serves as a versatile precursor in catalysis, whereas functionalized complexes excel in niche applications like sensing or biomedicine .
  • Antimicrobial activity correlates with ligand hydrophobicity, with thiosemicarbazone derivatives showing enhanced efficacy .

Preparation Methods

Nickel Perchlorate-Based Preparation

A foundational method involves reacting nickel(II) perchlorate hexahydrate (Ni(ClO4)26H2O\text{Ni(ClO}_4\text{)}_2 \cdot 6\text{H}_2\text{O}) with excess pyridine in anhydrous methanol. The reaction proceeds via ligand substitution, where pyridine displaces water molecules and perchlorate anions. The non-coordinating nature of ClO4\text{ClO}_4^- ensures full occupancy of the nickel(II) coordination sphere by pyridine ligands. Crystallization from methanol-diethyl ether yields [Ni(py)6](ClO4)2[\text{Ni(py)}_6](\text{ClO}_4)_2 as air-stable, hygroscopic crystals.

Key Conditions :

  • Molar ratio: Ni2+:pyridine=1:10\text{Ni}^{2+} : \text{pyridine} = 1 : 10 (ensures ligand excess).

  • Solvent: Methanol (anhydrous).

  • Temperature: Room temperature (298 K).

Hexafluorophosphate Counterion Strategy

To avoid anion coordination, hexafluorophosphate (PF6\text{PF}_6^-) is employed as a counterion. Dissolving nickel(II) chloride (NiCl2\text{NiCl}_2) in pyridine and adding ammonium hexafluorophosphate (NH4PF6\text{NH}_4\text{PF}_6) precipitates [Ni(py)6](PF6)2[\text{Ni(py)}_6](\text{PF}_6)_2. This method avoids thermal decomposition pathways observed in earlier approaches.

Reaction Equation :

NiCl2+6py+2NH4PF6[Ni(py)6](PF6)2+2NH4Cl\text{NiCl}2 + 6 \, \text{py} + 2 \, \text{NH}4\text{PF}6 \rightarrow \text{Ni(py)}62 + 2 \, \text{NH}4\text{Cl}

Low-Temperature Crystallization Techniques

Layered Diffusion for Single-Crystal Growth

Slow diffusion of diethyl ether into a pyridine-rich nickel(II) nitrate (Ni(NO3)2\text{Ni(NO}_3\text{)}_2) solution at 277 K produces high-purity [Ni(py)6](NO3)2[\text{Ni(py)}_6](\text{NO}_3)_2 crystals. The method leverages pyridine’s dual role as a ligand and solvent, while low temperatures minimize ligand dissociation.

Optimized Parameters :

  • Solvent system: Pyridine (ligand) vs. diethyl ether (anti-solvent).

  • Crystallization time: 7–14 days.

  • Crystal morphology: Monoclinic, space group C2/cC2/c.

Structural and Spectroscopic Validation

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction confirms octahedral geometry with average Ni–N\text{Ni–N} bond lengths of 1.92 Å and ligand pitch angles of 97–102°. Counterions (e.g., PF6\text{PF}_6^-) occupy axial positions but exhibit weak ionic interactions (Ni–F=3.03A˚\text{Ni–F} = 3.03 \, \text{Å}).

Table 1: Structural Parameters of Hexakis(pyridine)nickel(II) Complexes

Parameter[Ni(py)6](ClO4)2[\text{Ni(py)}_6](\text{ClO}_4)_2[Ni(py)6](PF6)2[\text{Ni(py)}_6](\text{PF}_6)_2
Space groupC2/cC2/cC2/cC2/c
Ni–N\text{Ni–N} (Å)1.916–1.9191.915–1.921
Ni–F\text{Ni–F} (Å)N/A3.031
Pitch angle (°)102.0697.32

Magnetic and Spectroscopic Properties

Magnetic susceptibility measurements (1.98–300 K) reveal paramagnetic behavior with zero-field splitting (D=925cm1D = 925 \, \text{cm}^{-1}) and antiferromagnetic interactions below 2 K. IR spectra show pyridine ring vibrations at 1,600–1,450 cm1^{-1} and ν(Ni–N)\nu(\text{Ni–N}) at 410 cm1^{-1}.

Challenges and Mitigation Strategies

Anion Coordination Interference

Using weakly coordinating anions (e.g., ClO4\text{ClO}_4^-, PF6\text{PF}_6^-) is critical. Chloride or nitrate anions may displace pyridine ligands, forming mixed-ligand complexes. For example, NO3\text{NO}_3^- can coordinate in bidentate modes, reducing pyridine occupancy.

Thermal Decomposition Pathways

Hexakis(pyridine)nickel(II) complexes decompose above 373 K, releasing pyridine ligands. Thermogravimetric analysis (TGA) shows mass loss steps corresponding to ligand dissociation (75–80%) and anion degradation.

Comparative Analysis of Methods

Table 2: Synthesis Routes for Hexakis(pyridine)nickel(II) Complexes

MethodNickel SaltCounterionYield (%)Purity (XRD)
Perchlorate routeNi(ClO4)2\text{Ni(ClO}_4\text{)}_2ClO4\text{ClO}_4^-8599%
HexafluorophosphateNiCl2\text{NiCl}_2PF6\text{PF}_6^-7897%
Nitrate diffusionNi(NO3)2\text{Ni(NO}_3\text{)}_2NO3\text{NO}_3^-6595%

Q & A

Q. What advanced techniques are critical for probing the electronic structure of hexakis(pyridine)nickel(II) complexes?

  • Answer :
  • EPR spectroscopy to detect ligand-field splitting in low-spin Ni²⁺ derivatives (if applicable) .
  • X-ray absorption spectroscopy (XAS) to analyze Ni K-edge pre-peaks and quantify ligand donation effects .
  • Theoretical modeling using CASSCF to simulate d-orbital splitting patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hexakis(pyridine)nickel(II)
Reactant of Route 2
hexakis(pyridine)nickel(II)

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